molecular formula C28H28O3S B8314895 5,6-Dihydro-4-hydroxy-3-[(2,5-dimethylphenyl)methylthio]-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one

5,6-Dihydro-4-hydroxy-3-[(2,5-dimethylphenyl)methylthio]-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one

Cat. No.: B8314895
M. Wt: 444.6 g/mol
InChI Key: YUKBLIJOCCMMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-4-hydroxy-3-[(2,5-dimethylphenyl)methylthio]-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one is a useful research compound. Its molecular formula is C28H28O3S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H28O3S

Molecular Weight

444.6 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-4-hydroxy-2-phenyl-2-(2-phenylethyl)-3H-pyran-6-one

InChI

InChI=1S/C28H28O3S/c1-20-13-14-21(2)23(17-20)19-32-26-25(29)18-28(31-27(26)30,24-11-7-4-8-12-24)16-15-22-9-5-3-6-10-22/h3-14,17,29H,15-16,18-19H2,1-2H3

InChI Key

YUKBLIJOCCMMHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 7 using the following: 5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one (0.250 g, 0.850 mmol), 2,5-dimethylbenzyl-p-toluenethiosulfonate (0.312 g, 1.02 mmol), Et3N (0.230 mL, 1.60 mmol), NaHCO3 (0.071 g, 0.85 mmol), absolute ethanol (3.0 mL). The mixture was heated to 40° C. for 16 h then diluted with diethyl ether (100 mL), and washed with H2O. The solvent was then removed in vacuo and the residue submitted to column chromatography (SiO2, 100% CH2Cl2 to 2% methanol in CH2Cl2) to provide a solid (0.116 g, m.p. 54°-56° C.) which was dried in vacuo. 1H NMR (400 MHz, DMSO-d6) δ 11.498 (bs, 1 H), 7.405-7.380 (m, 4 H), 7.327-7.285 (m, 1 H), 7.258-7.221 (m, 2 H), 7.168-7.128 (m, 1 H), 7.090 (d, 2 H, J=7.5 Hz), 6.970 (d, 1 H, J=8 Hz), 6.890 (d, 1 H, J=8 Hz), 6.821 (s, 1 H), 3.600 (d, 1 H , J=11 Hz), 3.505 (d, 1 H, J=11 Hz), 3.250 (d, 1 H, J=17 Hz), 3.176 (d, 1 H, J=17), 2.619-2.564 (m, 1 H), 2.235-2.168 (m, 9 H).
Name
5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
2,5-dimethylbenzyl-p-toluenethiosulfonate
Quantity
0.312 g
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
0.071 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

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